molecular formula C10H12N4 B2793383 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2189434-49-7

4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B2793383
CAS RN: 2189434-49-7
M. Wt: 188.234
InChI Key: ZZLMTJGYRPBWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Karmakar et al. reported a method for synthesizing “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine in lab experiments is its unique structure and properties, which make it an ideal candidate for drug discovery and development. However, one of the limitations of using the compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine. These include further studies on the compound's mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, research could focus on developing more efficient and scalable synthesis methods for the compound, as well as exploring its potential applications in materials science and other fields.

Synthesis Methods

The synthesis of 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine can be achieved through various methods, including cyclization reactions and condensation reactions. One of the most commonly used methods involves the reaction between 2-methylpyrazolo[1,5-a]pyrazine and azetidine in the presence of a suitable catalyst.

Scientific Research Applications

The potential applications of 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine in scientific research are vast. The compound's unique structure and properties make it an ideal candidate for drug discovery and development. It has been shown to exhibit potent activity against a range of diseases, including cancer, bacterial infections, and viral infections.

properties

IUPAC Name

4-(azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-7-9-10(13-4-2-5-13)11-3-6-14(9)12-8/h3,6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLMTJGYRPBWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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